molecular formula C17H24N2O5 B5182456 ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoate

ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoate

Cat. No. B5182456
M. Wt: 336.4 g/mol
InChI Key: KSPDMTUNESHGOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoate, also known as EMA-Butanoate, is a chemical compound used in scientific research for its various biochemical and physiological effects. It is a derivative of beta-alanine, an amino acid found in the human body. EMA-Butanoate has been synthesized through various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB, a transcription factor involved in the regulation of cytokine production. ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases involved in the programmed cell death pathway.
Biochemical and Physiological Effects:
ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee has various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee has also been shown to induce apoptosis in cancer cells, which can lead to a reduction in tumor growth. Additionally, ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee has been shown to protect neurons from oxidative stress, which can lead to a reduction in neurodegeneration.

Advantages and Limitations for Lab Experiments

Ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee has several advantages for lab experiments, including its low toxicity and high solubility in water. It is also relatively easy to synthesize, making it readily available for scientific research. However, ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee has some limitations for lab experiments, including its limited stability in solution and its potential for non-specific binding to proteins.

Future Directions

There are several future directions for the study of ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee. One direction is the further study of its anti-inflammatory and anti-cancer effects, with the goal of developing new therapies for inflammatory diseases and cancer. Another direction is the study of its neuroprotective effects, with the goal of developing new therapies for neurodegenerative diseases. Additionally, the development of new synthesis methods for ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee could lead to improvements in its stability and specificity for lab experiments.

Synthesis Methods

Ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee can be synthesized through various methods, including the reaction of beta-alanine with 4-methoxybenzoyl chloride and butyl chloroformate. The reaction yields ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee as a white powder, which can be purified through recrystallization. Other methods of synthesis include the reaction of beta-alanine with 4-methoxybenzoyl isocyanate and ethyl chloroformate.

Scientific Research Applications

Ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee has been used in scientific research for its various biochemical and physiological effects. It has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress.

properties

IUPAC Name

ethyl 4-[3-[(4-methoxybenzoyl)amino]propanoylamino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-3-24-16(21)5-4-11-18-15(20)10-12-19-17(22)13-6-8-14(23-2)9-7-13/h6-9H,3-5,10-12H2,1-2H3,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPDMTUNESHGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCNC(=O)CCNC(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-({N-[(4-methoxyphenyl)carbonyl]-beta-alanyl}amino)butanoate

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